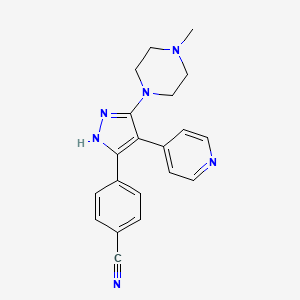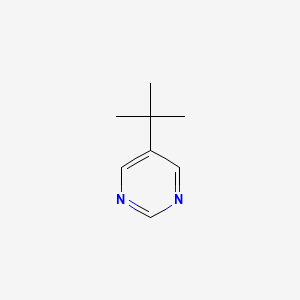
5-(tert-Butyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)pyrimidine is an organic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butyl group at the 5-position introduces steric hindrance, which can significantly influence the compound’s chemical reactivity and biological interactions. Pyrimidines are essential components of nucleic acids, and their derivatives have widespread applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction between tert-butyl methyl ketone and tert-butyronitrile . This reaction can be catalyzed by various reagents and conditions, such as acidic or basic environments, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to DNA and RNA interactions, given its structural similarity to nucleic acid bases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication and transcription .
Comparación Con Compuestos Similares
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups, which provide even greater steric hindrance and unique chemical properties.
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness: 5-(tert-Butyl)pyrimidine is unique due to the specific positioning of the tert-butyl group, which influences its reactivity and interactions differently compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications where steric hindrance and electronic effects are crucial.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
5-tert-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-8(2,3)7-4-9-6-10-5-7/h4-6H,1-3H3 |
Clave InChI |
RNJGLDVYTATINF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



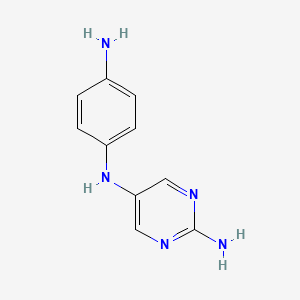

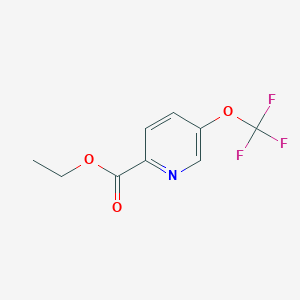

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
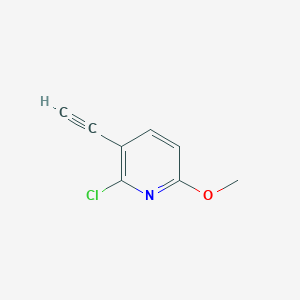
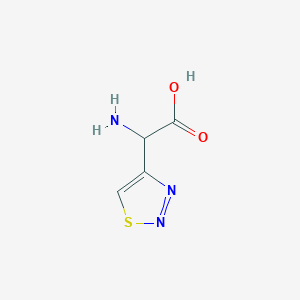
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

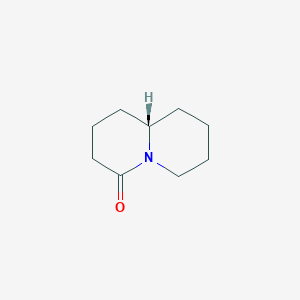
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
